4,5-Dimetil-2-(fenildiazenil)fenol

Descripción general

Descripción

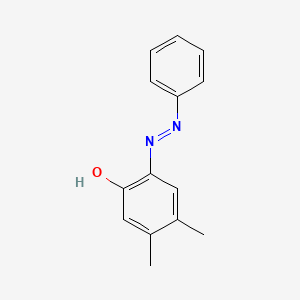

4,5-Dimethyl-2-(phenyldiazenyl)phenol is an organic compound characterized by the presence of a phenol group substituted with two methyl groups and a phenyldiazenyl group. This compound is part of the azo dye family, known for their vivid colors and wide range of applications in various industries.

Aplicaciones Científicas De Investigación

4,5-Dimethyl-2-(phenyldiazenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the production of dyes and pigments for textiles and other materials.

Análisis Bioquímico

Biochemical Properties

4,5-Dimethyl-2-(phenyldiazenyl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction between 4,5-Dimethyl-2-(phenyldiazenyl)phenol and cytochrome P450 can lead to the formation of reactive intermediates that may affect the enzyme’s activity. Additionally, 4,5-Dimethyl-2-(phenyldiazenyl)phenol can bind to proteins such as albumin, which can influence its distribution and bioavailability in the body .

Cellular Effects

4,5-Dimethyl-2-(phenyldiazenyl)phenol has been shown to affect various types of cells and cellular processes. In particular, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 4,5-Dimethyl-2-(phenyldiazenyl)phenol has been found to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress and inflammation, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of 4,5-Dimethyl-2-(phenyldiazenyl)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes and proteins, leading to changes in their activity. For example, 4,5-Dimethyl-2-(phenyldiazenyl)phenol can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate transcription factors that regulate gene expression, leading to changes in the levels of specific proteins and enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-Dimethyl-2-(phenyldiazenyl)phenol can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that 4,5-Dimethyl-2-(phenyldiazenyl)phenol can have lasting effects on cellular function, including changes in cell proliferation, apoptosis, and differentiation.

Dosage Effects in Animal Models

The effects of 4,5-Dimethyl-2-(phenyldiazenyl)phenol vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and inflammation. At high doses, 4,5-Dimethyl-2-(phenyldiazenyl)phenol can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s effects change dramatically at specific dosage levels .

Metabolic Pathways

4,5-Dimethyl-2-(phenyldiazenyl)phenol is involved in various metabolic pathways, including those related to drug metabolism and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can be further processed by phase II enzymes such as glutathione S-transferase. These metabolic pathways help to detoxify 4,5-Dimethyl-2-(phenyldiazenyl)phenol and facilitate its excretion from the body.

Transport and Distribution

The transport and distribution of 4,5-Dimethyl-2-(phenyldiazenyl)phenol within cells and tissues are influenced by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to proteins such as albumin, which helps to distribute it throughout the body. The localization and accumulation of 4,5-Dimethyl-2-(phenyldiazenyl)phenol in specific tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of 4,5-Dimethyl-2-(phenyldiazenyl)phenol can influence its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 4,5-Dimethyl-2-(phenyldiazenyl)phenol can be localized to the mitochondria, where it can affect mitochondrial function and energy production. Additionally, this compound can be targeted to the nucleus, where it can influence gene expression and cellular responses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(phenyldiazenyl)phenol typically involves the diazotization of aniline derivatives followed by coupling with phenolic compounds. One common method includes the reaction of 4,5-dimethylphenol with diazonium salts derived from aniline under acidic conditions. The reaction is usually carried out in an aqueous medium at low temperatures to ensure the stability of the diazonium salt .

Industrial Production Methods: Industrial production of 4,5-Dimethyl-2-(phenyldiazenyl)phenol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or chromatography techniques .

Types of Reactions:

Oxidation: 4,5-Dimethyl-2-(phenyldiazenyl)phenol can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: The azo group in the compound can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

Substitution: Halogenation and nitration reactions are typically carried out using halogens and nitric acid, respectively.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated or nitrated phenol derivatives.

Mecanismo De Acción

The mechanism of action of 4,5-Dimethyl-2-(phenyldiazenyl)phenol involves its interaction with biological molecules through its azo group. The compound can form hydrogen bonds and undergo redox reactions, affecting various molecular targets and pathways. Its antibacterial activity is believed to result from its ability to disrupt bacterial cell walls and interfere with essential enzymatic processes .

Comparación Con Compuestos Similares

- 4,5-Dimethyl-2-(phenyldiazenyl)aniline

- 4,5-Dimethyl-2-(phenyldiazenyl)benzene

- 4,5-Dimethyl-2-(phenyldiazenyl)phenylamine

Comparison: 4,5-Dimethyl-2-(phenyldiazenyl)phenol is unique due to its phenolic hydroxyl group, which imparts additional reactivity and potential for hydrogen bonding compared to its analogs. This makes it more versatile in chemical synthesis and potentially more effective in biological applications .

Actividad Biológica

4,5-Dimethyl-2-(phenyldiazenyl)phenol, also known as a phenyldiazenyl compound, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and research findings, including data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 242.27 g/mol. Its structure features a diazenyl group attached to a phenolic compound, which is significant for its biological activity.

Biological Activity Overview

Research indicates that 4,5-Dimethyl-2-(phenyldiazenyl)phenol exhibits various biological activities, including:

- Antimicrobial Activity : Exhibits inhibitory effects against several bacterial strains.

- Anticancer Properties : Demonstrates potential in inhibiting cancer cell proliferation.

- Antioxidant Effects : May protect cells from oxidative stress.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Binding : The compound may bind to cellular receptors, modulating signaling pathways that affect cell growth and survival.

Antimicrobial Activity

A study investigated the antimicrobial properties of 4,5-Dimethyl-2-(phenyldiazenyl)phenol against various Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 70 |

Anticancer Activity

In vitro studies assessed the anticancer effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed a dose-dependent reduction in cell viability.

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 30 |

Biochemical Analysis

The biochemical properties of 4,5-Dimethyl-2-(phenyldiazenyl)phenol reveal its ability to modulate key metabolic pathways. It interacts with enzymes involved in glycolysis and the citric acid cycle, influencing overall metabolic flux within cells.

Dosage Effects

Research has shown that the effects of this compound vary significantly with dosage:

- Low Doses : Exhibited beneficial effects such as anti-inflammatory and anticancer activities.

- High Doses : Indicated potential toxicity, including hepatotoxicity and nephrotoxicity.

Transport and Distribution

The transport mechanisms of 4,5-Dimethyl-2-(phenyldiazenyl)phenol involve specific transporters that facilitate its movement across cell membranes. This is crucial for its bioavailability and therapeutic efficacy.

Propiedades

IUPAC Name |

4,5-dimethyl-2-phenyldiazenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-8-13(14(17)9-11(10)2)16-15-12-6-4-3-5-7-12/h3-9,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPEPVWIRTRUBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59380-22-2 | |

| Record name | NSC82204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-PHENYLAZO-3,4-XYLENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.